MBX-2982

Vue d'ensemble

Description

MBX-2982 est un traitement potentiel de première ligne pour le diabète de type 2 qui cible le récepteur couplé aux protéines G 119 (GPR119). Ce récepteur interagit avec des lipides bioactifs connus pour stimuler la sécrétion d'insuline dépendante du glucose . This compound est un agoniste puissant, sélectif et oral du GPR119 qui fonctionne grâce à un mécanisme d'action double unique .

Applications De Recherche Scientifique

MBX-2982 has several scientific research applications, including:

Chemistry: This compound is used as a research tool to study GPR119 and its role in glucose metabolism.

Medicine: this compound is being studied as a potential treatment for type 2 diabetes.

Industry: This compound is used in the pharmaceutical industry for the development of new diabetes treatments.

Mécanisme D'action

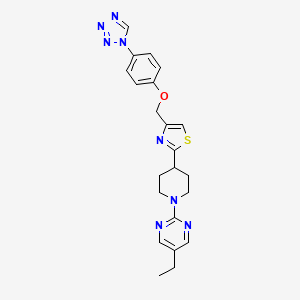

MBX-2982, also known as “4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole”, is a compound that has been studied for its potential therapeutic benefits in the treatment of type 2 diabetes .

Target of Action

This compound primarily targets the G protein-coupled receptor 119 (GPR119), a receptor that interacts with bioactive lipids known to stimulate glucose-dependent insulin secretion .

Mode of Action

This compound functions through a unique dual mechanism of action. Firstly, it acts directly on the beta cell to increase insulin secretion . In addition, this compound stimulates the release of the incretin GLP-1 from the gut .

Biochemical Pathways

The activation of GPR119 by this compound leads to an increase in insulin secretion and the release of GLP-1. This dual action may offer improved glucose homeostasis over existing diabetes therapies

Pharmacokinetics

The pharmacokinetics of this compound have been studied in clinical trials. It was found that this compound was rapidly absorbed and demonstrated excellent exposure . Its terminal half-life was consistent with once-daily dosing . .

Result of Action

In preclinical studies, this compound showed dose-dependent reductions in glucose and increases in GLP-1 following a mixed meal . These results provide initial clinical validation of the unique mechanism of action of this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a clinical trial studied the pharmacologic action of this compound on glucagon counter-regulation during insulin-induced hypoglycemia in type 1 diabetes mellitus . .

Analyse Biochimique

Biochemical Properties

MBX-2982 plays a significant role in biochemical reactions by interacting with GPR119 . It reduces nuclear and total protein levels of sterol regulatory element binding protein 1 (SREBP-1) in HepG2 cells and rat primary hepatocytes under high-glucose and -insulin conditions and increases phosphorylation of the inhibitory form, SREBP-1c .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, in gefitinib-insensitive MCF-7 and MDA-MB-231 breast cancer cells, cotreatment with this compound significantly potentiated gefitinib-induced cell growth inhibition . It was also observed that caspase-3/7 activity was enhanced with the downregulation of Bcl-2 in MCF-7 cells exposed to this compound .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit gefitinib-induced autophagosome formation in MCF-7 and MDA-MB-231 cells . Additionally, this compound caused a metabolic shift to enhanced glycolysis accompanied by reduced mitochondrial oxidative phosphorylation .

Temporal Effects in Laboratory Settings

It has been observed that this compound increases intracellular and extracellular lactate content .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in C57BL/6 mice treated with 10 mg/kg of this compound, plasma GLP-1 levels increased even without a glucose load .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce mitochondrial OXPHOS and stimulate glycolysis in breast cancer cells, with consequent overproduction of lactate that inhibited autophagosome formation .

Transport and Distribution

It has been observed that this compound increases intracellular and extracellular lactate content .

Subcellular Localization

It has been observed that this compound increases intracellular and extracellular lactate content .

Analyse Des Réactions Chimiques

MBX-2982 subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquant this compound ne sont généralement pas rapportées.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant ses composants aromatiques et hétérocycliques.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Médecine : this compound est étudié comme traitement potentiel du diabète de type 2.

Industrie : This compound est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux traitements du diabète.

Mécanisme d'action

This compound exerce ses effets par un double mécanisme d'action :

Action directe sur les cellules bêta : This compound agit directement sur les cellules bêta pour augmenter la sécrétion d'insuline.

Stimulation de la libération du GLP-1 : This compound stimule la libération de l'incrétine GLP-1 par l'intestin.

Ces actions sont médiées par l'activation du GPR119, qui interagit avec les lipides bioactifs pour stimuler la sécrétion d'insuline dépendante du glucose .

Comparaison Avec Des Composés Similaires

MBX-2982 est unique parmi les agonistes du GPR119 en raison de son double mécanisme d'action. Des composés similaires comprennent :

GSK1292263 : Un autre agoniste du GPR119 qui a été démontré pour améliorer la sécrétion d'insuline et améliorer la tolérance au glucose.

N-oléoyl dopamine (OLDA) : Un agoniste du GPR119 avec des puissances in vitro similaires à this compound.

Olvanil : Un autre agoniste du GPR119 avec des effets similaires sur le métabolisme du glucose.

This compound se distingue par sa capacité à la fois à augmenter directement la sécrétion d'insuline et à stimuler la libération du GLP-1, offrant des avantages potentiels en matière d'homéostasie du glucose et de gestion du poids .

Méthodes De Préparation

La synthèse de MBX-2982 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures. Les voies de synthèse et les conditions de réaction sont propriétaires et les informations détaillées ne sont pas facilement disponibles dans les sources publiques. On sait que this compound est synthétisé par une série de réactions chimiques impliquant des dérivés de pyrimidine, de thiazole et de pipéridine .

Propriétés

IUPAC Name |

2-[1-(5-ethylpyrimidin-2-yl)piperidin-4-yl]-4-[[4-(tetrazol-1-yl)phenoxy]methyl]-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8OS/c1-2-16-11-23-22(24-12-16)29-9-7-17(8-10-29)21-26-18(14-32-21)13-31-20-5-3-19(4-6-20)30-15-25-27-28-30/h3-6,11-12,14-15,17H,2,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTMKHWBOINJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1)N2CCC(CC2)C3=NC(=CS3)COC4=CC=C(C=C4)N5C=NN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146055 | |

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037792-44-1 | |

| Record name | MBX-2982 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037792441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MBX-2982 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MBX-2982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MBX-2982 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5TRY67L51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

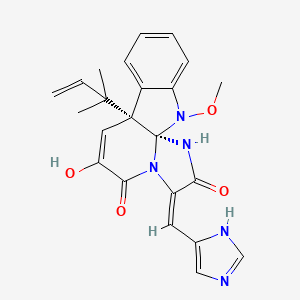

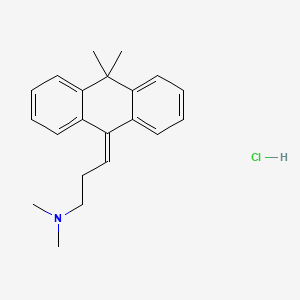

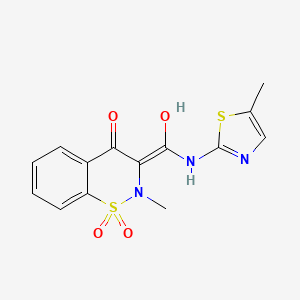

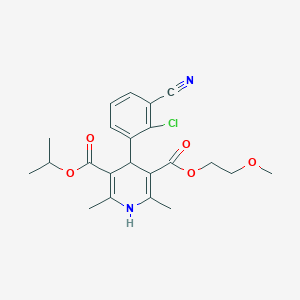

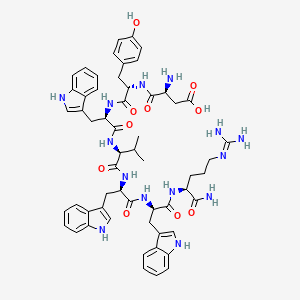

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of MBX-2982?

A1: this compound acts as a potent and selective agonist of G protein-coupled receptor 119 (GPR119). [, , ] This receptor is highly expressed in intestinal L-cells and pancreatic β-cells, and its activation leads to increased intracellular cAMP concentrations. [] This signaling cascade ultimately results in enhanced glucose-dependent insulin secretion (GSIS) and increased glucagon-like peptide-1 (GLP-1) secretion. [, ]

Q2: What are the potential therapeutic benefits of targeting GPR119 with an agonist like this compound?

A2: GPR119 activation has shown promise as a potential therapeutic strategy for type 2 diabetes. By enhancing GSIS and GLP-1 secretion, this compound can improve glycemic control in individuals with this condition. [, , ] Additionally, research suggests that GPR119 activation may play a role in reducing hepatic steatosis by inhibiting lipogenesis, potentially benefiting individuals with nonalcoholic fatty liver disease. []

Q3: How does this compound compare to other GPR119 agonists in preclinical studies?

A3: In preclinical studies using neonatal streptozotocin-treated (nSTZ) rats, this compound demonstrated significant glucose-lowering effects in oral glucose tolerance tests (OGTT). Notably, it exhibited greater efficacy than other clinically tested GPR119 agonists, GSK1292263 and PSN-821, at similar doses. [] This suggests that this compound might possess a more favorable pharmacokinetic and pharmacodynamic profile, potentially contributing to its enhanced efficacy. []

Q4: Are there any studies investigating the effects of this compound on hepatic inflammation and fibrosis in the context of NASH?

A4: While not directly focused on this compound, a study investigated the effects of another GPR119 agonist, DA-1241, on hepatic inflammation and fibrosis in a mouse model of non-alcoholic steatohepatitis (NASH). [] The study found that DA-1241 significantly reduced hepatic inflammation and fibrosis scores compared to the control group. While this research highlights the potential of GPR119 agonists in NASH, further investigation is needed to determine if this compound exhibits similar effects.

Q5: What are the limitations of the current research on this compound?

A5: Much of the research on this compound is based on preclinical in vitro and in vivo studies. While these studies provide valuable insights into its mechanism of action and potential therapeutic benefits, further research, particularly clinical trials, is crucial to confirm its efficacy and safety in humans. [, , ] Additionally, a deeper understanding of its long-term effects, potential for drug interactions, and impact on different patient populations is necessary to fully evaluate its therapeutic potential.

Q6: What are the future directions for research on this compound and other GPR119 agonists?

A6: Future research should focus on conducting comprehensive clinical trials to validate the preclinical findings and assess the long-term safety and efficacy of this compound in humans. [] Investigating its potential in treating other metabolic disorders, such as NASH, and exploring its use in combination therapies could also provide valuable insights. Further research on its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion, will be essential to optimize its therapeutic application. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.